molecular formula C12H16N2O4 B1622187 Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate CAS No. 91558-42-8

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Cat. No.: B1622187
CAS No.: 91558-42-8
M. Wt: 252.27 g/mol
InChI Key: PYZXYZOBPGPOFQ-UHFFFAOYSA-N
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Description

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate is a synthetic compound known for its versatile applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a benzyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate typically involves the reaction of benzyl carbamate with appropriate reagents under controlled conditions. One common method includes the use of carbonylimidazolide in water, which facilitates the formation of carbamates without the need for an inert atmosphere . Another approach involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as tin-catalyzed transcarbamoylation and indium triflate-catalyzed synthesis are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted carbamates .

Mechanism of Action

The mechanism of action of benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate involves its interaction with molecular targets through its carbamate group. This group can form stable bonds with amines, protecting them during chemical reactions. The compound’s ability to undergo deprotection under specific conditions (e.g., acidic or basic) allows for controlled release of the protected amine .

Comparison with Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison: Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate is unique due to its benzyl group, which provides additional stability and reactivity compared to simpler carbamates like methyl or ethyl carbamate. Its structure allows for more versatile applications in synthesis and protection of amines .

Properties

IUPAC Name

benzyl N-(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8(15)10(11(13)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZXYZOBPGPOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866137
Record name Benzyl (1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91558-42-8
Record name Carbamic acid, [1-(aminocarbonyl)-2-hydroxypropyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91558-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (1-(aminocarbonyl)-2-hydroxypropyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091558428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl (1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.085.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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